4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S2/c1-11(20)13-4-5-15(23-13)17(6-2-3-7-17)10-19-16(21)14-8-12(18)9-22-14/h4-5,8-9,11,20H,2-3,6-7,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVBBEOCIJMOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC(=CS3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a novel compound belonging to the class of thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. The structural features of this compound suggest that it may exhibit significant interactions with biological targets, similar to other known thiophene derivatives.
Chemical Structure
The compound can be represented as follows:
This structure includes a bromine atom, a thiophene ring, and a cyclopentyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with tubulin and other cellular targets, disrupting microtubule dynamics and leading to apoptosis in cancer cells. The presence of the thiophene ring enhances its aromatic character, facilitating interactions with various receptors and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, a study evaluated the similarity of synthesized thiophene carboxamides to Combretastatin A-4 (CA-4), a known anticancer agent. The results demonstrated that certain derivatives exhibited significant cytotoxicity against Hep3B cancer cell lines with IC50 values of 5.46 µM and 12.58 µM for compounds 2b and 2e , respectively . These compounds induced morphological changes in cancer cell spheroids, suggesting a mechanism involving disruption of cell aggregation and proliferation.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Disruption of microtubule dynamics |
| Compound 2b | 5.46 | Induces spheroid aggregation |
| Compound 2e | 12.58 | Similar action as CA-4 |
Antimicrobial Activity
In addition to anticancer effects, thiophene derivatives have also shown promising antimicrobial activity. Studies indicate that thiophene-based compounds can inhibit the growth of various bacterial strains and fungi by interfering with lipid biosynthesis or other metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of thiophene carboxamide derivatives revealed that modifications in the thiophene structure significantly influenced their anticancer activity. The study found that certain substitutions led to enhanced binding affinity to tubulin, resulting in increased cytotoxic effects against Hep3B cells .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of thiophene derivatives with target proteins. For instance, compounds were shown to bind effectively within the colchicine-binding pocket of tubulin, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives. The compound's structural features suggest potential efficacy against various bacterial strains. For instance, compounds similar to this have demonstrated significant activity against multi-drug resistant Salmonella Typhi, indicating that 4-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide may also exhibit similar properties .
Anticancer Properties
Research has indicated that thiophene-based compounds can induce apoptosis in cancer cells. A study focusing on related thiophene derivatives demonstrated their ability to activate caspase pathways in breast cancer cell lines, suggesting that the introduction of bromine enhances DNA interaction and cytotoxicity. This positions the compound as a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound's unique structure may allow it to inhibit specific enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic purposes, particularly in diseases where enzyme regulation is crucial .
Cell Signaling Modulation
The presence of thiophene and cyclopentyl groups suggests potential interactions with cellular signaling pathways. This modulation could affect processes such as cellular proliferation and apoptosis, making it relevant for research into growth factor signaling and cancer biology.
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with electronic properties. Its ability to participate in cross-coupling reactions (such as Suzuki coupling) allows for the development of new materials with tailored electronic characteristics .
Study on Anticancer Properties
A recent study explored the anticancer potential of thiophene derivatives similar to this compound. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways:
"The introduction of bromine in the structure significantly enhances its interaction with DNA, leading to increased cytotoxicity in cancer cells" .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that compounds with similar structures displayed significant activity against various bacterial strains:
"Preliminary studies indicate that related compounds may exhibit antimicrobial properties, which could be relevant for developing new antibiotics" .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, insights can be drawn from related structures:
- Antimicrobial Potential: Thiophene carboxamides with bromine substituents (e.g., compound 3) exhibit antibacterial activity against Gram-positive pathogens, suggesting the target compound may share similar mechanisms .
- Solubility and LogP: The hydroxyethyl group in the target compound may lower the LogP compared to non-polar analogs like 5-bromo-N-cyclobutyl derivatives, enhancing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
